molecular formula C20H23BrN6O B10785692 Pyrido[4,3-d]pyrimidine deriv. 3r

Pyrido[4,3-d]pyrimidine deriv. 3r

Cat. No.: B10785692
M. Wt: 443.3 g/mol
InChI Key: WPUBKZIJROOKPL-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring. Pyrido[4,3-d]pyrimidine deriv. 3r is one such derivative that has shown promise in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[4,3-d]pyrimidine derivatives typically involves multi-step processes starting from commercially available precursors. One common method involves the condensation of pyridine derivatives with pyrimidine precursors under specific reaction conditions. For example, the reaction of 5-acyl-4-(2-azidoethyl)-3,4-dihydropyrimidin-2(1H)-ones with triphenylphosphine in acetonitrile can yield pyrido[4,3-d]pyrimidines through the Staudinger–aza-Wittig reaction .

Industrial Production Methods

Industrial production of pyrido[4,3-d]pyrimidine derivatives often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yielding reactions, efficient purification techniques, and the development of robust reaction conditions that can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrido[4,3-d]pyrimidine derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Pyrido[4,3-d]pyrimidine derivatives can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkylating agents, under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrido[4,3-d]pyrimidine N-oxides, while reduction can yield tetrahydropyrido[4,3-d]pyrimidines .

Scientific Research Applications

Pyrido[4,3-d]pyrimidine derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrido[4,3-d]pyrimidine derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making these compounds potential candidates for cancer therapy .

Comparison with Similar Compounds

Pyrido[4,3-d]pyrimidine derivatives can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, and pyrido[3,2-d]pyrimidines. While all these compounds share a similar bicyclic structure, their biological activities and mechanisms of action can vary significantly. Pyrido[4,3-d]pyrimidine derivatives are unique in their ability to target specific kinases and receptors, making them valuable tools in drug discovery and development .

List of Similar Compounds

  • Pyrido[2,3-d]pyrimidines
  • Pyrido[3,4-d]pyrimidines
  • Pyrido[3,2-d]pyrimidines

Properties

Molecular Formula

C20H23BrN6O

Molecular Weight

443.3 g/mol

IUPAC Name

4-N-(3-bromophenyl)-7-N-(3-morpholin-4-ylpropyl)pyrido[4,3-d]pyrimidine-4,7-diamine

InChI

InChI=1S/C20H23BrN6O/c21-15-3-1-4-16(11-15)26-20-17-13-23-19(12-18(17)24-14-25-20)22-5-2-6-27-7-9-28-10-8-27/h1,3-4,11-14H,2,5-10H2,(H,22,23)(H,24,25,26)

InChI Key

WPUBKZIJROOKPL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=NC=C3C(=C2)N=CN=C3NC4=CC(=CC=C4)Br

Origin of Product

United States

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